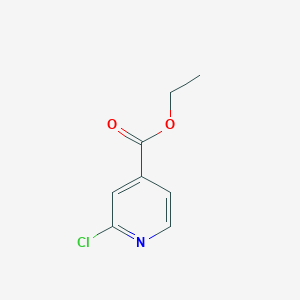

Ethyl 2-chloroisonicotinate

Beschreibung

Significance within Pyridine (B92270) Chemistry

The pyridine scaffold is a ubiquitous structural motif found in numerous biologically active compounds and functional materials. openaccessjournals.com The introduction of a halogen, such as chlorine, onto the pyridine ring significantly enhances its synthetic utility. The carbon-halogen bond serves as a versatile handle for a variety of cross-coupling reactions, nucleophilic substitutions, and metallation reactions, enabling the introduction of diverse functionalities onto the pyridine core. nih.govarkat-usa.org Ethyl 2-chloroisonicotinate, therefore, plays a crucial role in the construction of complex pyridine-based molecules with tailored properties.

Role as a Key Intermediate in Organic Synthesis

The value of this compound lies in its role as a key intermediate—a transient species formed during a chemical reaction that is subsequently converted to the final product. numberanalytics.com Its bifunctional nature, possessing both an electrophilic site at the chlorinated carbon and a modifiable ester group, allows for a stepwise and controlled elaboration of the molecular structure.

In the realm of pharmaceutical research, this compound serves as a precursor for the synthesis of a wide range of active pharmaceutical ingredients (APIs). pharmaffiliates.comechemi.comechemi.com The pyridine core is a common feature in many drugs, and the ability to functionalize it selectively is paramount. For instance, the chlorine atom can be displaced by various nucleophiles, including amines, alcohols, and thiols, to introduce pharmacologically relevant moieties. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional points for molecular diversification. google.com Research has shown its use in the synthesis of fluorinated pyridine-2,4-dicarboxylate derivatives, which are potent inhibitors of human 2-oxoglutarate dependent oxygenases, a class of enzymes with significant roles in human biology. nih.gov

The agrochemical industry also relies heavily on pyridine-based compounds for the development of new herbicides, insecticides, and fungicides. google.com this compound is a valuable intermediate in the production of these agrochemicals. The structural motifs accessible from this intermediate can lead to compounds that exhibit high efficacy and selectivity against specific pests or weeds. For example, 2-chloroisonicotinic acid, derived from its ester, is a useful pyridine derivative with applications as an important pesticide intermediate. google.com

Beyond pharmaceuticals and agrochemicals, this compound is employed in the synthesis of a variety of fine chemicals. These include specialized ligands for catalysis, organic materials with specific electronic or optical properties, and other complex organic molecules. google.combuyersguidechem.com Its versatility makes it a staple in the toolbox of synthetic organic chemists.

Agrochemical Production Applications

Overview of Research Trajectories for Halogenated Pyridine Esters

The field of halogenated pyridine esters is an active area of research. Current investigations focus on developing novel and more efficient methods for their synthesis and functionalization. Key research trajectories include:

Development of Novel Halogenation Methods: Researchers are continuously exploring new reagents and catalytic systems for the selective halogenation of pyridine rings, aiming for milder reaction conditions and improved regioselectivity. nih.govresearchgate.net

Expansion of Cross-Coupling Methodologies: The application of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to halogenated pyridine esters is a major focus. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Late-Stage Functionalization: A significant trend is the development of methods for the late-stage functionalization of complex molecules containing a pyridine ring. This involves selectively introducing a halogen atom onto an already elaborated molecular scaffold, which can rapidly generate analogues for structure-activity relationship studies. nih.gov

Flow Chemistry Applications: The use of continuous flow reactors for the synthesis and manipulation of halogenated pyridine esters is gaining traction. Flow chemistry can offer advantages in terms of safety, scalability, and reaction control.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 54453-93-9 |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| Appearance | Liquid |

| Purity | 97% |

| Storage Temperature | Ambient |

Source: sigmaaldrich.com

Table 2: Related Halogenated Pyridine Compounds

| Compound Name | CAS Number |

| Ethyl 5-bromo-2-chloroisonicotinate | 1214346-11-8 |

| Ethyl 2-amino-6-chloroisonicotinate | 28056-05-5 |

| Ethyl 2-chloronicotinate | 1452-94-4 |

| Ethyl 2,6-dichloroisonicotinate | Not Available |

| Methyl 2-chloro-6-methylpyridine-4-carboxylate | Not Available |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRLNCOFYMWKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376595 | |

| Record name | ethyl 2-chloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54453-93-9 | |

| Record name | ethyl 2-chloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Chloroisonicotinate and Its Derivatives

Precursor Synthesis Strategies

Synthesis of 2-Chloroisonicotinic Acid from Citrazinic Acid

A widely adopted and patented method for producing 2-chloroisonicotinic acid begins with citrazinic acid (also known as 2,6-dihydroxyisonicotinic acid). google.comvulcanchem.comgoogle.com This two-step process involves an initial chlorination to form a dichloro-intermediate, followed by a selective dechlorination to yield the desired monosubstituted product. google.comgoogle.com This route is noted for being simple, safe, practical, and high-yielding, making it suitable for industrial-scale production. google.comgoogle.com

Chlorination Reactions: Optimization of Reagents and Conditions

The first step in the synthesis from citrazinic acid is the conversion to 2,6-dichloroisonicotinic acid. google.com This is achieved through a chlorination reaction where the two hydroxyl groups on the pyridine (B92270) ring are replaced with chlorine atoms. The optimization of this step involves careful selection of chlorinating agents and reaction conditions to ensure high conversion and yield.

Several chlorinating agents have been effectively employed, each with specific advantages. Phosphorus oxychloride (POCl₃), triphosgene (B27547) (bis(trichloromethyl) carbonate), and thionyl chloride (SOCl₂) are common choices. google.com The reaction is often catalyzed by a quaternary ammonium (B1175870) salt, such as tetramethylammonium (B1211777) chloride ((CH₃)₄NCl) or tetraethylammonium (B1195904) chloride (TEAC), which facilitates the reaction. google.comchemicalbook.com

The reaction temperature is typically maintained between 120°C and 145°C for 10 to 20 hours. google.comchemicalbook.com For instance, using triphosgene with tetramethylammonium chloride requires temperatures of 125–135°C for 10–12 hours. google.comvulcanchem.com A similar temperature profile is used for phosphorus oxychloride-based systems. chemicalbook.com After the reaction, the mixture is poured onto ice, causing the product, 2,6-dichloroisonicotinic acid, to precipitate. google.comchemicalbook.com Further purification can be achieved by recrystallization from solvents like ethyl acetate. google.comgoogle.com Yields for this chlorination step are reported to be high, often in the range of 85-91%.

| Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) | Reference(s) |

| Triphosgene | (CH₃)₄NCl | 125–135 | 10–12 | ~90.6 | google.com |

| Phosphorus Oxychloride (POCl₃) | TEAC | 120–145 | 10–20 | 85–89 | chemicalbook.com |

| Thionyl Chloride (SOCl₂) | N/A (in Toluene) | 80 | 8–12 | 75–78 |

Directed Dechlorination Reactions: Catalytic Approaches and Selectivity

The second crucial step is the selective removal of one chlorine atom from 2,6-dichloroisonicotinic acid to produce 2-chloroisonicotinic acid. This process is known as directed dechlorination. google.comsmolecule.com

A patented method utilizes hydrazine (B178648) hydrate (B1144303) as the dechlorinating agent. google.comvulcanchem.com The reaction involves treating 2,6-dichloroisonicotinic acid with hydrazine hydrate at a controlled temperature, typically between 45°C and 65°C. google.com Following the initial reaction and removal of excess hydrazine, the intermediate is dissolved in water. The subsequent addition of an aqueous copper(II) sulfate (B86663) (CuSO₄) solution, while heating to 95-100°C, mediates the final stage of the reaction. google.comvulcanchem.com The CuSO₄ plays a key catalytic role in the hydrolysis step that leads to the final product. vulcanchem.com After adjusting the pH, 2-chloroisonicotinic acid precipitates and can be isolated. google.com This method is valued for its high regioselectivity, preferentially removing the chlorine atom at the 6-position.

Alternative Routes to Halogenated Pyridine Carboxylic Acids

While the citrazinic acid route is prominent, other synthetic pathways to halogenated pyridine carboxylic acids exist. These alternative methods often start from different precursors and may involve different types of chemical transformations.

One historical method starts with 2-amino-4-picoline. google.com This route involves a diazotization reaction followed by a Sandmeyer reaction to introduce the chlorine atom, and a subsequent oxidation of the methyl group to a carboxylic acid to yield 2-chloroisonicotinic acid. google.com Another approach begins with γ-picoline (4-methylpyridine), which is first oxidized to γ-picolinic acid-N-oxide. google.com This N-oxide is then subjected to a chlorination reaction to afford the target 2-chloroisonicotinic acid. google.com

More general strategies for halogenating carboxylic acids include decarboxylative halogenation, where a carboxylic acid is converted to an organic halide with one fewer carbon atom by cleaving the C-C bond adjacent to the carboxyl group. acs.org Furthermore, multi-component reactions offer a modern approach to constructing highly substituted pyridine rings from simple, readily available starting materials, providing another potential, albeit less direct, route to these precursors. chim.it

Esterification Techniques for Ethyl 2-chloroisonicotinate Formation

Once the precursor, 2-chloroisonicotinic acid, is synthesized, the final step is its conversion to this compound.

Direct Esterification Methods

The most common direct method for converting a carboxylic acid to an ester is the Fischer esterification. byjus.comathabascau.ca This reaction involves treating the carboxylic acid (2-chloroisonicotinic acid) with an excess of an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.comrsc.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of ethanol (B145695) helps to drive the reaction toward the formation of the ester product. athabascau.camasterorganicchemistry.comcerritos.edu The removal of water as it is formed can also shift the equilibrium to favor the product. byjus.com

An alternative, related method involves first activating the carboxylic acid by converting it to a more reactive derivative, such as an acyl chloride. This can be achieved by reacting 2-chloroisonicotinic acid with a reagent like thionyl chloride. acs.org The resulting 2-chloroisonicotinoyl chloride is then reacted with ethanol in a subsequent step to form this compound, often with high efficiency. This two-step approach avoids the equilibrium limitations of the direct Fischer esterification.

Alcoholysis Reactions

The synthesis of this compound and its substituted analogues can be effectively achieved through alcoholysis of the corresponding isonicotinoyl chloride. A relevant example is the preparation of ethyl 2-chloro-3-nitroisonicotinate. In this procedure, the starting material, 2-chloro-3-nitroisonicotinic acid, is first converted to its more reactive acid chloride derivative. This is typically accomplished by refluxing with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

Once the acid chloride is formed, the subsequent alcoholysis step is carried out by introducing anhydrous ethanol to the reaction mixture. The ethanol acts as a nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride to form the ethyl ester. This reaction is generally stirred at room temperature. The removal of excess ethanol and solvent under vacuum yields the final product, ethyl 2-chloro-3-nitroisonicotinate, often as a solid with high purity and yield.

| Starting Material | Reagents | Product | Yield |

| 2-chloro-3-nitroisonicotinic acid | 1. Thionyl chloride, DMF 2. Anhydrous Ethanol | Ethyl 2-chloro-3-nitroisonicotinate | 96% |

Derivatization Strategies of this compound

The chloro and ester functionalities of this compound provide two primary sites for chemical modification, enabling a wide range of derivatization strategies. These strategies are crucial for building molecular complexity and accessing novel compounds with potential biological activity.

Synthesis of Substituted Ethyl Isonicotinates

Introduction of Amino Groups: Ethyl 3-amino-2-chloroisonicotinate

The introduction of an amino group onto the pyridine ring can be achieved via the reduction of a nitro-substituted precursor. Following the synthesis of ethyl 2-chloro-3-nitroisonicotinate, the nitro group at the 3-position can be selectively reduced to an amine. A common and effective method for this transformation is the use of iron powder in a mixture of ethanol and water, with a catalytic amount of concentrated hydrochloric acid.

The reaction mixture is heated to reflux for several hours. During this process, the iron metal is oxidized while the nitro group is reduced. After the reaction is complete, the mixture is cooled and filtered through a pad of Celite to remove the iron salts. The filtrate, containing the desired product, is then concentrated and purified, typically by column chromatography, to afford ethyl 3-amino-2-chloroisonicotinate as a solid in high yield. nbinno.com

| Starting Material | Reagents | Product | Yield |

| Ethyl 2-chloro-3-nitroisonicotinate | Iron, Ethanol, Water, conc. HCl | Ethyl 3-amino-2-chloroisonicotinate | 89% nbinno.com |

Introduction of Bromo Groups: Ethyl 5-bromo-2-chloroisonicotinate

The synthesis of ethyl 5-bromo-2-chloroisonicotinate involves the introduction of a bromine atom at the 5-position of the pyridine ring. A practical synthetic route begins with the preparation of the parent acid, 5-bromo-2-chloroisonicotinic acid. synquestlabs.com This intermediate can be synthesized from 2,5-dichloropyridine. google.com The process involves a displacement reaction to replace one of the chloro groups with a bromo group, followed by a hydroxylation step to generate the carboxylic acid functionality. google.com

Once 5-bromo-2-chloroisonicotinic acid is obtained, it can be converted to its ethyl ester derivative, ethyl 5-bromo-2-chloroisonicotinate, through standard esterification procedures. This typically involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst. The final product is a key building block for further synthetic applications. synquestlabs.comsigmaaldrich.comfluorochem.co.uk

The derivatives of this compound, particularly those bearing an amino group, are excellent precursors for cyclocondensation reactions to form fused heterocyclic systems. For instance, ethyl 3-amino-2-chloroisonicotinate serves as a key starting material for the synthesis of the pyrido[4,3-d]pyrimidine (B1258125) core structure. nbinno.com

A validated method involves the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride in the presence of dimethyl sulfone as a high-boiling solvent. nbinno.com The mixture is heated to a high temperature (e.g., 140 °C), which facilitates the condensation and ring-closure. The reaction proceeds through the initial reaction of the amino group with chloroformamidine, followed by an intramolecular cyclization where the ester group is displaced to form the fused pyrimidine (B1678525) ring. This process leads to the formation of 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol. nbinno.com

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. google.comboroncore.com The chloro-substituent on the this compound ring is an active site for such transformations. These reactions have found extensive use in the pharmaceutical industry for the synthesis of complex drug candidates. google.com

The Suzuki-Miyaura cross-coupling is a prominent example, where the chloro-pyridine derivative is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl or alkyl groups at the 2-position of the isonicotinate (B8489971) ring. The versatility of these coupling protocols allows for the synthesis of diverse libraries of compounds from common intermediates derived from this compound, facilitating the exploration of structure-activity relationships in drug discovery programs. nbinno.comgoogle.com

Mechanistic Investigations in Ethyl 2 Chloroisonicotinate Transformations

Reaction Pathway Elucidation

The transformation of ethyl 2-chloroisonicotinate is largely governed by the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of pyridine (B92270) chemistry.

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The nitrogen atom in the pyridine ring has an activating effect comparable to a nitro group in an arene ring, making both 2- and 4-halopyridines highly prone to nucleophilic substitution. thieme-connect.com In the case of this compound, the chlorine atom at the 2-position and the ethyl carboxylate group at the 4-position render the ring electron-deficient. This electronic characteristic facilitates the attack of nucleophiles at the carbon atom bonded to the chlorine. masterorganicchemistry.com

The accepted mechanism for this transformation is a two-step addition-elimination process. masterorganicchemistry.com First, the nucleophile adds to the electron-deficient ring to form a negatively charged intermediate, often called a Meisenheimer complex. masterorganicchemistry.com This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and the electron-withdrawing substituent. The rate-determining step is typically the initial addition of the nucleophile to the ring. masterorganicchemistry.comreddit.com In the second step, the leaving group—in this case, the chloride ion—is expelled, and the aromaticity of the pyridine ring is restored. masterorganicchemistry.com

The presence of the ester group at the 4-position significantly influences the regioselectivity of the nucleophilic attack, directing it towards the 2-position. This is because the intermediate formed by attack at this position is more stabilized.

In nucleophilic aromatic substitution reactions, the nature of the leaving group can have a profound impact on the reaction rate. For halogenated pyridines, the leaving group ability often follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. gcwgandhinagar.com This counterintuitive trend is explained by the mechanism of the SNAr reaction. reddit.com

In the context of this compound, the chlorine atom serves as a good leaving group, allowing for a variety of nucleophilic substitution reactions to occur at the 2-position. mdpi.comnih.gov

Rearrangement reactions represent a broad class of organic reactions where the carbon skeleton of a molecule is reorganized. slideshare.net While direct rearrangement of this compound itself is not commonly reported, its derivatives can undergo such transformations. For instance, α-halo ketones, which could be conceptually related to intermediates derived from transformations of the isonicotinate (B8489971) side chain, are known to undergo the Favorskii rearrangement. wikipedia.org This reaction involves the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic attack and ring-opening to yield a carboxylic acid derivative. wikipedia.org

Other types of rearrangements, such as the Baeyer-Villiger oxidation, convert ketones to esters. wiley-vch.de This involves the migration of an alkyl or aryl group to an electron-deficient oxygen atom. wiley-vch.de While not directly applicable to this compound, these principles of rearrangement are important in the broader context of synthetic chemistry involving related intermediates.

Role of Leaving Groups in Halogenated Pyridine Systems

Catalytic Mechanisms in Derivatization Reactions

Derivatization of this compound often involves catalytic cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are widely used to functionalize halogenated pyridines. scirp.org For instance, the Suzuki coupling reaction, which couples an organoboron species with an organic halide, is a common method. The catalytic cycle for a palladium-catalyzed cross-coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. scirp.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (in a Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired cross-coupled product.

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these reactions. For example, PdCl2(Ph3P)2 has been shown to be an effective catalyst for the cross-coupling of acyl halides with organotrifluoroborates. scirp.org Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative for coupling aryl chlorides with alkyl chlorides. nih.gov

The following table provides examples of catalyst systems used in cross-coupling reactions of pyridine derivatives.

| Catalyst System | Coupling Partners | Reaction Type | Reference |

| Pd(PPh3)4 | Pyridine-3-yl boronic acid and 1-bromo-2-nitrobenzene | Suzuki Coupling | |

| PdCl2(Ph3P)2 | Phenyl acetyl chloride and potassium (4-methylphenyl)trifluoroborate | Acylative Cross-Coupling | scirp.org |

| FeCl2/cataCXium AHI/B2pin2 | Chloropyridines and alkyl chlorides | Cross-Electrophile Coupling | nih.gov |

| NiBr2•glyme/4CzIPN | Ethyl 4-bromobenzoate (B14158574) and ethyl 3-mercaptopropionate | Photoredox/Nickel Dual Catalysis | orgsyn.org |

The outcome of derivatization reactions, including selectivity and yield, is highly dependent on the reaction conditions. Key parameters include the choice of solvent, base, temperature, and reaction time.

For nucleophilic aromatic substitution reactions, the solvent can play a significant role. Dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often used as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. google.com

In a study on the synthesis of a pyrido[3,4-d]pyridazine (B3350088) derivative, the SNAr reaction between tert-butyl 2-chloroisonicotinate and morpholine (B109124) was investigated under various conditions. acs.org It was found that using morpholine itself as both the solvent and the base provided the best results, leading to a 97% yield of the desired product. acs.org

The following table summarizes the effect of different reaction conditions on the yield of the SNAr reaction between tert-butyl 2-chloroisonicotinate and morpholine. acs.org

| Base | Solvent | Temperature (°C) | Yield (%) |

| K2CO3 | DMF | 100 | 85 |

| Et3N | MeCN | 80 | 70 |

| Morpholine | Morpholine | 120 | 97 |

In catalytic cross-coupling reactions, the choice of ligand on the metal catalyst can influence the selectivity and efficiency of the reaction. The ligand can affect the steric and electronic properties of the catalyst, thereby influencing the rates of the individual steps in the catalytic cycle. The temperature and reaction time must also be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. For instance, in some derivatization procedures, reactions are carried out at specific temperatures for a set amount of time to ensure complete reaction. research-solution.comnih.gov

Role of Specific Catalysts in Cross-Coupling

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate mechanisms of organic reactions. In the context of this compound transformations, these methods provide a molecular-level understanding of reactivity, selectivity, and the energetic landscapes of reaction pathways. By employing quantum chemical calculations, researchers can model reactive species, transition states, and intermediates that may be too transient to be observed experimentally.

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position is displaced by a nucleophile. Computational studies, particularly those using Density Functional Theory (DFT), are pivotal in analyzing these transformations. DFT calculations allow for the optimization of molecular geometries and the determination of the energies of reactants, products, and, most crucially, the transition states that connect them.

A key aspect of these computational investigations is the analysis of the electronic structure of the pyridine ring. The presence of the electron-withdrawing ethyl ester group at the C4 position and the inherent electron-deficient nature of the pyridine nitrogen significantly influence the molecule's reactivity. Computational models can quantify these electronic effects through the analysis of Frontier Molecular Orbitals (FMOs), specifically the Lowest Unoccupied Molecular Orbital (LUMO). For an SNAr reaction, a lower LUMO energy indicates a greater susceptibility to nucleophilic attack. Furthermore, the distribution of the LUMO on the pyridine ring can predict the most likely site of attack. In the case of this compound, the LUMO is expected to have a large coefficient on the C2 and C6 carbons, making the C2 carbon, bonded to the good leaving group chlorine, the primary electrophilic center.

Transition state theory is central to the computational study of reaction mechanisms. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, determines the rate of a reaction. DFT calculations can accurately predict these energy barriers. For the SNAr reaction of this compound, the mechanism typically proceeds via a two-step process involving a high-energy intermediate known as the Meisenheimer complex.

The first step is the rate-determining nucleophilic attack, leading to the formation of the Meisenheimer intermediate. The second step is the rapid departure of the chloride ion to restore aromaticity. Computational models can map the entire reaction energy profile, identifying the transition states for both steps and the stability of the intermediate.

To illustrate the insights gained from computational studies, consider the SNAr reaction of this compound with a generic nucleophile (Nu⁻). Theoretical calculations can provide the following data:

| Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| 1 (TS1) | Nucleophilic attack at C2 | 18.5 |

| 2 (TS2) | Chloride departure from Meisenheimer complex | 5.2 |

This data is illustrative and based on typical values for SNAr reactions on similar heterocyclic systems.

The higher activation energy for the first step confirms that the nucleophilic attack is the rate-determining step of the reaction.

Furthermore, computational studies can be used to investigate the influence of different substituents on the nucleophile or on the pyridine ring itself. By systematically modifying the structures in the computational model, a quantitative structure-activity relationship (QSAR) can be developed. For instance, the effect of different nucleophiles on the activation energy can be compared:

| Nucleophile | Calculated ΔG‡TS1 (kcal/mol) |

|---|---|

| CH₃O⁻ | 17.8 |

| NH₃ | 22.1 |

| HS⁻ | 15.4 |

This data is illustrative and based on general nucleophilicity trends.

These theoretical findings provide predictive power, enabling chemists to select the optimal reaction conditions and to design novel transformations. The synergy between experimental work and computational studies is crucial for a comprehensive understanding of the reaction mechanisms governing the chemistry of this compound.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Chloroisonicotinate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides foundational data for the structural elucidation of organic molecules. For ethyl 2-chloroisonicotinate, both proton (¹H) and carbon-13 (¹³C) NMR are essential, with advanced 2D techniques providing definitive evidence of atomic connectivity.

The ¹H NMR spectrum of this compound is characterized by signals from the ethyl group and the three protons on the pyridine (B92270) ring. The electron-withdrawing nature of the nitrogen atom, the chlorine atom at the C2 position, and the ethyl ester group at the C4 position significantly influences the chemical shifts (δ) of the aromatic protons, causing them to appear in the downfield region of the spectrum. oregonstate.edu

The ethyl group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂) and a triplet for the terminal methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom, appearing at approximately δ 4.4 ppm. The methyl protons, being further from the electronegative oxygen, resonate upfield at around δ 1.4 ppm.

The pyridine ring protons at positions 3, 5, and 6 exhibit characteristic chemical shifts and coupling patterns. The proton at C6 (H-6), being ortho to the nitrogen, is the most deshielded. The proton at C5 (H-5) is adjacent to H-6, and the proton at C3 (H-3) is adjacent to the chloro-substituted carbon. The expected chemical shifts are based on data from analogous compounds like 2-chloroisonicotinic acid and ethyl isonicotinate (B8489971). chemicalbook.comgoogle.com For instance, in the parent compound ethyl isonicotinate, the H-2/H-6 protons appear at δ 8.77 ppm and the H-3/H-5 protons at δ 7.85 ppm. chemicalbook.com The introduction of a chlorine atom at the C2 position is expected to shield the adjacent H-3 proton and deshield the H-5 and H-6 protons relative to the parent compound.

A predicted ¹H NMR data table for this compound is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.6 | Doublet (d) | ~5.0 | 1H |

| H-5 | ~7.9 | Doublet of doublets (dd) | ~5.0, ~1.5 | 1H |

| H-3 | ~7.8 | Doublet (d) | ~1.5 | 1H |

| -OCH₂- | ~4.4 | Quartet (q) | ~7.1 | 2H |

| -CH₃ | ~1.4 | Triplet (t) | ~7.1 | 3H |

This interactive table summarizes the predicted ¹H NMR spectral data.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and two for the ethyl ester group. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring. researchgate.net

The carbonyl carbon (C=O) of the ester group is typically found significantly downfield, around δ 164 ppm. The carbon atom bearing the chlorine (C-2) is also deshielded, appearing in the aromatic region. The chemical shifts of the pyridine ring carbons are diagnostic. In the parent ethyl isonicotinate, the C-2/C-6 carbons are at δ 150.7 ppm, C-4 at δ 141.5 ppm, and C-3/C-5 at δ 122.9 ppm. The chloro-substituent at C-2 will cause a significant downfield shift for this carbon (ipso effect) and will also influence the shifts of the other ring carbons. researchgate.net The carbons of the ethyl group (-OCH₂) and (-CH₃) are found in the upfield region of the spectrum.

A predicted ¹³C NMR data table for this compound is shown below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-2 | ~152 |

| C-6 | ~151 |

| C-4 | ~146 |

| C-5 | ~127 |

| C-3 | ~123 |

| -OCH₂- | ~62 |

| -CH₃ | ~14 |

This interactive table summarizes the predicted ¹³C NMR spectral data.

To unambiguously confirm the structure and assign all proton and carbon signals, several 2D NMR experiments are employed. These techniques spread the NMR information across two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei. wikipedia.org For molecules like this compound, COSY, HSQC, and HMBC are particularly powerful. researchgate.netlongdom.org

COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). nih.gov In the COSY spectrum of this compound, cross-peaks would confirm the following connectivities:

A cross-peak between the methylene quartet (~δ 4.4) and the methyl triplet (~δ 1.4) of the ethyl group.

A cross-peak between the H-5 (~δ 7.9) and H-6 (~δ 8.6) protons on the pyridine ring, confirming their adjacency.

A weaker, long-range cross-peak might be observed between H-3 and H-5, which would be consistent with the meta-coupling in the pyridine ring.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netscience.gov This technique is invaluable for assigning the carbon signals of protonated carbons. For this compound, the HSQC spectrum would show:

A correlation between the H-6 signal (~δ 8.6) and the C-6 signal (~δ 151).

A correlation between the H-5 signal (~δ 7.9) and the C-5 signal (~δ 127).

A correlation between the H-3 signal (~δ 7.8) and the C-3 signal (~δ 123).

A correlation between the methylene proton signal (~δ 4.4) and the -OCH₂- carbon signal (~δ 62).

A correlation between the methyl proton signal (~δ 1.4) and the -CH₃ carbon signal (~δ 14). The quaternary carbons (C-2, C-4, and C=O) will not show any peaks in the HSQC spectrum, which helps in their identification. youtube.com

Connecting the ethyl group to the ring: The methylene protons (-OCH₂) at ~δ 4.4 would show a correlation to the carbonyl carbon (C=O) at ~δ 164 (a ²J correlation) and to the ring carbon C-4 at ~δ 146 (a ³J correlation).

Confirming the C-4 substituent: The ring protons H-3 and H-5 would both show correlations to the quaternary C-4 and the carbonyl carbon C=O.

Confirming the C-2 substituent: The ring proton H-3 would show a correlation to the chloro-substituted C-2 (~δ 152). The H-6 proton would show correlations to C-2 and C-4.

Assigning quaternary carbons: These long-range correlations are essential for assigning the non-protonated carbons (C-2, C-4, and C=O), which are not visible in the HSQC spectrum.

Together, these advanced NMR techniques provide a comprehensive and definitive structural proof of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

NOESY (Nuclear Overhauser Effect Spectroscopy)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule, typically those closer than 5 Å. nanalysis.com This is particularly valuable for determining the stereochemistry and conformation of molecules. libretexts.org In a NOESY spectrum, cross-peaks indicate that the correlated protons are close in space, even if they are not directly connected through chemical bonds. nanalysis.comhuji.ac.il The intensity of these cross-peaks can be qualitatively related to the distance between the protons. researchgate.net

For substituted pyridines and their analogues, NOESY experiments are instrumental in assigning the positions of substituents on the ring. researchgate.netfabad.org.tr By observing NOE enhancements between protons on the pyridine ring and protons of the substituent groups, their relative positions can be unambiguously determined. researchgate.netfabad.org.tr For instance, in the structural elucidation of N-alkylated imidazopyridines, NOESY was used to identify the specific nitrogen atom on the pyridine ring that had been alkylated by observing correlations between the N-CH2 protons and protons on the pyridine moiety. researchgate.netfabad.org.tr

In the context of this compound, a NOESY experiment would be expected to show correlations between the ethyl group protons (the CH2 and CH3) and the proton at the 3-position of the pyridine ring, confirming their proximity. It could also help to resolve any ambiguities in the assignment of the aromatic protons. The absence or presence of specific NOE cross-peaks provides critical constraints for building a three-dimensional model of the molecule. libretexts.org

| Proton 1 | Proton 2 | Expected NOE | Comment |

|---|---|---|---|

| H3 | Ethyl CH2 | Yes | Confirms proximity of the ester group to the C3 position. |

| H5 | H6 | Yes | Standard correlation between adjacent aromatic protons. |

| Ethyl CH2 | Ethyl CH3 | Yes | Standard correlation within the ethyl group. |

Application of 1H-15N HMBC for Nitrogen-Containing Heterocycles

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a cornerstone of modern NMR spectroscopy for elucidating the carbon skeleton of organic molecules. The ¹H-¹⁵N HMBC variant is specifically tailored for nitrogen-containing compounds and is invaluable for determining the chemical shifts of nitrogen atoms and establishing long-range correlations between protons and nitrogen atoms. rsc.orgqu.edu.qa This is particularly useful for heterocycles where the position of nitrogen atoms can be ambiguous. researchgate.net

Given the low natural abundance (0.37%) and smaller gyromagnetic ratio of the ¹⁵N nucleus, these experiments can be time-consuming. magritek.comresearchgate.net However, advancements in NMR technology, such as cryogenic probes, have made ¹H-¹⁵N HMBC experiments more accessible, even for small sample quantities. rsc.orgmagritek.com

For this compound, a ¹H-¹⁵N HMBC experiment would definitively confirm the position of the nitrogen atom in the pyridine ring. Correlations would be expected between the nitrogen atom and the protons at the 3 and 5 positions of the ring. The experiment is typically optimized for 2-3 bond couplings (²JNH, ³JNH). uab.edu The resulting correlation pattern provides unambiguous evidence for the connectivity within the heterocyclic ring. researchgate.net In more complex analogues, such as imidazo[4,5-b]pyridine derivatives, ¹H-¹⁵N HMBC, in conjunction with NOESY, has been used to conclusively assign the regioselectivity of N-alkylation. researchgate.net

| Proton | Nitrogen | Expected Correlation (J-coupling) | Comment |

|---|---|---|---|

| H3 | N1 | Yes (²JNH) | Two-bond coupling. |

| H5 | N1 | Yes (²JNH) | Two-bond coupling. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. acs.org For pyridine derivatives, mass spectrometry can reveal details about the substituents and their positions on the ring. acs.orgresearchgate.net

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In positive-ion mode ESI-MS, pyridine derivatives are readily protonated at the basic nitrogen atom, forming [M+H]⁺ ions. researchgate.netresearchgate.net This allows for the sensitive detection and determination of the molecular weight of compounds like this compound. ESI-MS is often coupled with high-resolution mass analyzers like Fourier transform ion cyclotron resonance (FT-ICR) to provide highly accurate mass measurements, enabling the determination of the elemental formula. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. researchgate.net The fragmentation of pyridine derivatives is influenced by the nature and position of the substituents. acs.orgresearchgate.net

For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃), and the loss of a chlorine atom. The fragmentation of the pyridine ring itself can also occur, often involving the loss of HCN or HNC. rsc.org The study of these fragmentation pathways can help to distinguish between isomers. researchgate.net For example, the fragmentation patterns of 4-substituted dihydropyridines have been shown to be dependent on the nature of the substituent. researchgate.net

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge in the gas phase. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that have the same mass-to-charge ratio. nih.govjst.go.jp This technique is particularly useful for complex mixtures and for distinguishing between different conformations of a molecule. nih.gov

For a sample containing this compound and its isomers, IMS-MS could potentially separate these compounds based on differences in their collision cross-sections (CCS), which are related to their three-dimensional structures. nih.govjst.go.jp This has been demonstrated for isomeric pyridine derivatives in diesel fuel, where IMS-MS was able to distinguish between cycloalkyl-pyridine and pyrindan derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Different chemical bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. jst.go.jpoptica.org

For this compound, the IR spectrum would exhibit characteristic absorption bands for the various functional groups:

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an ester. libretexts.org For ethyl chloroacetate, a similar compound, this band appears at 1748.9 cm⁻¹. researchgate.net

C-O Stretch (Ester): Absorption bands corresponding to the C-O stretching vibrations of the ester group would be expected in the 1100-1300 cm⁻¹ region.

C=C and C=N Stretches (Pyridine Ring): The pyridine ring will show several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. jst.go.jpresearchgate.net The relative intensity of the two bands between 1550 and 1620 cm⁻¹ can be related to the π-electron distribution in the ring. jst.go.jp

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The analysis of the IR spectrum provides a quick and effective way to confirm the presence of the key functional groups in this compound and its analogues. jst.go.jpoptica.orgrsc.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1720-1740 |

| Ester | C-O Stretch | 1100-1300 |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C-Cl | Stretch | 600-800 |

Computational Approaches to Structural Elucidation

Computational methods are indispensable tools in modern analytical chemistry, providing profound insights into the structure and properties of molecules. For complex organic compounds like this compound and its analogues, these approaches complement experimental data, aiding in the definitive elucidation of their three-dimensional structures and chemical behavior. These in silico techniques range from first-principles quantum mechanical calculations to data-driven machine learning models.

Quantum Chemical Calculations for Gas-Phase Structures

Quantum chemical calculations are a cornerstone of computational chemistry, enabling the determination of molecular structures and properties from fundamental principles. These methods are particularly powerful for studying molecules in the gas phase, where intermolecular interactions are negligible, providing a clear view of the intrinsic properties of an isolated molecule.

Density Functional Theory (DFT) is a widely employed quantum chemical method for investigating the structures of halogenated pyridine derivatives. mostwiedzy.plnih.gov DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully used to determine quantities such as vertical electron affinities and potential energy curves for halopyridines. mostwiedzy.plepj.org For instance, studies on chloro- and bromo-substituted pyridines have shown that the B3LYP functional combined with a 6-31+G* basis set is sufficient for reliable results, with further enlargement of the basis set not significantly altering the outcome. mostwiedzy.plepj.org These calculations are crucial for understanding the behavior of such molecules upon electron impact and for describing dissociative electron attachment processes. epj.org

The optimization of molecular geometries is a primary application of these methods. For substituted pyridine compounds, geometry optimizations are often performed using DFT with basis sets like B3LYP/6-311+G(d,p) in both gas and solution phases. mdpi.com Such calculations provide optimized structural parameters that show good correlation with experimental measurements. mdpi.com Similarly, for esters like ethyl butyrate (B1204436), a structural analogue of this compound, methods like Møller-Plesset second-order perturbation theory (MP2) with basis sets such as 6-311++G(d,p) are used to identify stable conformers in the gas phase. nih.gov These studies have revealed that even small esters can possess multiple stable conformers, and computational methods are key to identifying them. nih.gov The accuracy of these predictions is often benchmarked against high-resolution spectroscopic data, such as that from Fourier Transform Microwave (FTMW) spectroscopy. nih.gov

The table below summarizes various quantum chemical methods and their applications in the structural analysis of pyridine derivatives and related compounds.

| Method | Basis Set | Application | Key Findings | Reference(s) |

| DFT (B3LYP) | 6-31+G* / aug-cc-pVTZ | Calculation of vertical electron affinities and potential energy curves of halopyridines. | The 6-31+G* basis set was found to be sufficient for satisfactory results. Potential energy curves for the halogen bond in halopyridines are almost repulsive. | mostwiedzy.plepj.org |

| DFT (B3LYP) | 6-311+G(d,p) | Geometry optimization and IR spectra calculation of cyano-substituted styrylpyridines. | Theoretical characterization showed a good correlation with experimental measurements. | mdpi.com |

| MP2 | 6-311++G(d,p) | Conformational analysis of ethyl butyrate in the gas phase. | Identified multiple stable conformers (Cs and C1 symmetry) and highlighted the plasticity of the dihedral angle around the carbonyl group. | nih.gov |

| DFT (TD-DFT) | 6-311+G(d,p) | Calculation of electronic absorption spectra of 4-(1-aminoethyl)pyridine. | Computed electronic excitation energies and absorption wavelengths in both gas phase and water. | dergipark.org.tr |

| MP2 / DFT | Various | Determination of molecular structure and conformational properties of 2,2,2-trichloroethyl chloroformate. | Confirmed the presence of two conformers (anti-gauche and anti-anti) in the gas phase. | rsc.org |

Prediction of Fragmentation Chemistry

Mass spectrometry (MS) is a fundamental technique for structural elucidation, and the prediction of fragmentation patterns is crucial for interpreting mass spectra. Computational approaches have been developed to simulate the fragmentation of molecules under mass spectrometric conditions, providing valuable information for identifying unknown compounds.

For esters like this compound, fragmentation in electron impact (EI) mass spectrometry often follows predictable pathways. whitman.edu Key fragmentation processes for esters include the McLafferty rearrangement and cleavage of the bond alpha to the carbonyl group. whitman.edulibretexts.org The McLafferty rearrangement is frequently responsible for the base peak in the spectra of straight-chain esters. whitman.edu Another significant fragment arises from the resonance-stabilized acylium ion. whitman.edu Aromatic esters, which are structurally analogous to this compound, tend to show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu

Computational tools like ChemFrag have been developed to predict fragmentation pathways. nih.gov These programs often start by ionizing the molecule (e.g., creating a protonated molecule [M+H]⁺ in positive ion mode) and then apply a set of cleavage and rearrangement rules to generate fragment ions. nih.gov The chemical plausibility of the resulting fragments is often evaluated using semiempirical calculations to determine their heat of formation. nih.gov This approach allows for the prediction of entire fragmentation pathways, which can then be compared with experimental tandem mass spectrometry (MS/MS) data. nih.gov The fragmentation of nicotinate (B505614) derivatives, which are isomers of isonicotinates, has been studied by mass spectrometry, and their characteristic fragmentation series helps in determining molecular structures, such as the position of double bonds in fatty acid chains. nih.gov

The table below lists common fragmentation patterns observed in the mass spectra of esters.

| Fragmentation Process | Description | Resulting Ion/Loss | Reference(s) |

| α-Cleavage | Cleavage of the bond alpha to the carbonyl group. | Loss of the alkoxy group (-OR) to form an acylium ion [R-C=O]⁺. | whitman.edulibretexts.org |

| McLafferty Rearrangement | Transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-bond. | Results in a neutral alkene and a charged enol-form ion. Often the base peak. | whitman.edumiamioh.edu |

| Alkoxy Group Cleavage | Cleavage of the C-O bond of the ester. | Loss of the alkyl group from the alcohol portion (R'+). Prominent in short-chain esters. | whitman.edu |

| Acid Loss | Elimination of a molecule of acid from the ester. | Occurs in esters with larger alcohol portions, similar to water loss in alcohols. | whitman.edu |

Machine Learning Based Structure Elucidation Techniques

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to aid in the structural elucidation of complex molecules. researchgate.net These techniques can learn from vast datasets of known compounds and their corresponding spectral data to predict structures or properties of unknown molecules.

For pyridine derivatives and other complex organic compounds, ML models can be trained to predict spectroscopic properties like NMR chemical shifts. researchgate.netacs.org For example, a protocol combining a support vector machine (SVM) model with accurate ¹³C chemical shift calculations has been shown to be a versatile tool for identifying the structural and stereochemical assignments of complex organic compounds with high confidence. researchgate.net Deep learning frameworks, such as NMRNet, use advanced architectures like the SE(3) Transformer for modeling atomic environments to predict NMR chemical shifts. researchgate.net

ML is also applied to the prediction of mass spectra. kg.ac.rsarxiv.org Approaches like Competitive Fragmentation Modeling (CFM) use machine learning to infer bond-breaking propensities from experimental mass spectrum data to predict spectra, including peak intensities. kg.ac.rs More recent neural network approaches, such as ICEBERG, learn to predict fragmentation events and score the most relevant fragments to generate a predicted mass spectrum quickly and accurately. arxiv.org These methods have shown state-of-the-art accuracy and offer improved metabolite identification from candidate databases. arxiv.org

Furthermore, ML-based Quantitative Structure-Activity Relationship (QSAR) models have been developed for series of imidazole (B134444) derivatives, which share structural similarities with pyridines. scielo.br These models use AI algorithms to select molecular descriptors and build a model that highlights structural characteristics related to biological activity, which can indirectly aid in confirming structural features. scielo.br The integration of ML with quantum-chemical calculations and experimental data from techniques like infrared ion spectroscopy is enhancing the ability to confidently identify chemical isomers of transformation products of complex molecules like agrochemicals. acs.org

Computational Chemistry Studies on Ethyl 2 Chloroisonicotinate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. mdpi.comgithub.io It has proven to be a reliable and computationally efficient approach for predicting a wide range of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters. cam.ac.ukmdpi.com For Ethyl 2-chloroisonicotinate, DFT calculations, often using functionals like B3LYP, are instrumental in providing a detailed understanding of its conformational preferences and electronic landscape. mdpi.comresearchgate.net

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. mdpi.comgithub.io this compound has several rotatable bonds, primarily within the ethyl ester side chain, leading to the possibility of multiple conformations (conformers).

Table 1: Hypothetical Conformational Analysis Data for this compound

This table illustrates the typical output of a DFT-based conformational analysis. The values are representative.

| Conformer | Dihedral Angle (C4-C(O)-O-CH2) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Population (%) |

| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | 2.5 | 75.8 |

| B | ~0° (syn-periplanar) | 1.50 | 3.1 | 8.2 |

| C | ~60° (gauche) | 0.95 | 2.8 | 16.0 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to the charge distribution. uni-muenchen.dewolfram.com The MEP is calculated to predict how a molecule interacts with charged species, making it a good indicator of sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de

Different colors on the MEP map represent different potential values. researchgate.net

Red and Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.netmdpi.com

Blue: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms. researchgate.netmdpi.com

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would show significant negative potential around the pyridine (B92270) nitrogen atom and the carbonyl oxygen of the ester group, identifying them as primary sites for electrophilic interaction. Positive potential would be concentrated on the hydrogen atoms of the ethyl group and the pyridine ring.

Table 2: Representative MEP Values on Atomic Sites of this compound

This table shows representative calculated MEP values, which quantify the potential at specific locations.

| Atomic Site | MEP Value (a.u.) | Predicted Reactivity |

| Pyridine Nitrogen (N) | -0.055 | Electrophilic Attack |

| Carbonyl Oxygen (O) | -0.050 | Electrophilic Attack |

| Ester Oxygen (O) | -0.042 | Electrophilic Attack |

| Ring Hydrogens (H) | +0.025 | Nucleophilic Attack |

| Ethyl Hydrogens (H) | +0.015 | Nucleophilic Attack |

Geometry Optimization and Conformational Analysis

Molecular Dynamics Simulations for Reactivity and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. diva-portal.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment. diva-portal.orgnasa.gov

For this compound, MD simulations can be employed to:

Study Solvation: Analyze how the molecule interacts with solvent molecules, providing insights into its solubility and the stability of different conformers in solution.

Investigate Intermolecular Interactions: Model the interaction of this compound with other molecules, such as biological macromolecules (e.g., enzymes or receptors) or surfaces. nih.govmdpi.com This is crucial for applications in drug design and materials science. nih.gov

Probe Reactivity: While classical MD does not typically model bond breaking and formation directly, it can be used to sample configurations and environments that are favorable for a chemical reaction. nasa.gov The resulting trajectories can provide crucial information about the initial steps of a reaction mechanism.

Aromaticity Studies of Heterocyclic Rings

Aromaticity is a key chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts significant stabilization. britannica.com The pyridine ring in this compound is a classic example of a heteroaromatic system. pressbooks.pub The degree of aromaticity can be evaluated using various computational criteria, including those based on magnetic properties. ineosopen.org

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. github.io The method involves calculating the absolute magnetic shielding at a specific point within or above the ring, typically at its geometric center. This calculation is performed by placing a "ghost" atom (Bq), which has no electrons or nucleus, at the desired location. github.io

The resulting NICS value provides a direct measure of the induced magnetic field generated by the π-electrons when the molecule is placed in an external magnetic field.

Negative NICS values (NICS < 0): Indicate a diatropic ring current, which is the hallmark of an aromatic system. The more negative the value, the stronger the aromaticity. github.io

Positive NICS values (NICS > 0): Indicate a paratropic ring current, characteristic of an anti-aromatic system. github.io

For the pyridine ring in this compound, a negative NICS value is expected, confirming its aromatic character. Comparing this value to that of benzene (B151609) would provide a quantitative measure of how the nitrogen heteroatom and the substituents affect the ring's aromaticity.

Table 3: Representative NICS(0) and NICS(1) Values for Aromatic Systems

NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center. Values for this compound are hypothetical, for illustrative purposes.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene (Reference) | -7.6 | -9.7 | Aromatic |

| Pyridine (Reference) | -4.9 | -8.9 | Aromatic |

| This compound (Pyridine Ring) | -4.5 | -8.5 | Aromatic |

Applications of Ethyl 2 Chloroisonicotinate in Complex Organic Synthesis

Building Block in Heterocyclic Chemistry

The construction of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. uomus.edu.iquou.ac.in Ethyl 2-chloroisonicotinate has proven to be a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. organic-chemistry.orggoogle.comnih.govfrontiersin.org Its ability to undergo nucleophilic substitution at the 2-position, coupled with transformations involving the ester group, provides a powerful platform for the generation of diverse and complex molecular architectures. mdpi.com

Synthesis of Pyridopyrimidine Systems

Pyridopyrimidines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. researchgate.netnih.govdovepress.comsemanticscholar.org this compound is a key starting material in the synthesis of certain pyridopyrimidine derivatives. For instance, the synthesis of the pyrido[4,3-d]pyrimidine (B1258125) heterocyclic system has been achieved through the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride. nih.gov This transformation highlights the utility of the chloro- and ester- functionalities of the starting material in constructing the fused ring system. The resulting pyridopyrimidine core can be further functionalized to generate libraries of compounds for biological screening. nih.gov

Formation of Quinolone Derivatives

Quinolone derivatives are another important class of heterocyclic compounds with significant applications, particularly as antibacterial agents. sapub.orgmdpi.com The synthesis of quinolone derivatives can involve the use of this compound as a precursor. Although direct conversion methods are not always the primary route, the structural motifs present in this compound can be elaborated through a series of reactions to construct the quinolone scaffold. For example, processes have been developed for preparing quinolone derivatives by reacting a compound of formula-IV (where R = ethyl, X = Cl), which can be derived from precursors like this compound, with various amines. google.com These synthetic strategies often involve multi-step sequences where the pyridine (B92270) ring of the starting material is ultimately incorporated into the larger quinolone framework.

Construction of Isoxazolol-Containing Agents

This compound and its methyl analog have been instrumental in the synthesis of isoxazolol-containing compounds. researchgate.net A notable example is the development of a scalable, chromatography-free synthesis of the fibrinolysis inhibitor AZD6564. researchgate.netacs.org The synthesis commenced with mthis compound, a closely related derivative of this compound. researchgate.netacs.org Key steps in this multi-step synthesis included a Negishi coupling reaction, demonstrating the utility of the chloro-substituent for carbon-carbon bond formation, and an enzymatic resolution to achieve the desired stereochemistry. researchgate.netacs.org This synthesis underscores the importance of chloro-substituted nicotinates in accessing complex, biologically active molecules.

Synthesis of Cinnoline (B1195905) Derivatives

Cinnoline and its derivatives represent a class of nitrogen-containing bicyclic aromatic heterocycles with a wide array of reported pharmacological activities. ijper.orgmdpi.comsioc-journal.cn The synthesis of cinnoline derivatives can be approached through various strategies, and precursors derived from this compound can play a role. While not always a direct starting material, the functional groups of this compound allow for its conversion into intermediates that can then be cyclized to form the cinnoline ring system. The development of new synthetic routes to cinnolines is an active area of research, with a focus on creating diverse structures for biological evaluation. researchgate.net

Synthesis of Other Nitrogen-Containing Heterocycles

The utility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocyclic systems. ajchem-a.comnih.gov For example, it has been used in the synthesis of nih.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinolines and 1,3,4-oxadiazole (B1194373) rings. mdpi.com In one reported synthesis, this compound was reacted with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinylisonicotinohydrazide. mdpi.com This intermediate then underwent further cyclization reactions to generate the desired fused heterocyclic systems. This demonstrates how the reactive chloro and ester groups can be sequentially manipulated to build complex polycyclic structures.

Role in Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation is a fundamental process in organic synthesis, enabling the construction of the carbon skeletons of complex organic molecules. sigmaaldrich.comwikipedia.orgnih.govchemistry.coachvanderbilt.edu this compound, with its activated chloro-substituent, is a valuable substrate for various cross-coupling reactions. These reactions allow for the introduction of new carbon-based fragments at the 2-position of the pyridine ring, significantly increasing molecular complexity.

Intermediate in Agrochemical Development

The pyridine scaffold is a crucial component in many modern agrochemicals due to its diverse biological activities. This compound and its parent acid, 2-chloroisonicotinic acid, are important precursors in the development of compounds for crop protection. Research has shown that derivatives of this structure exhibit activities ranging from herbicidal and fungicidal to plant growth regulation and induction of systemic acquired resistance (SAR) in plants. google.comnih.gov

One specific application of this compound is in modifying insect behavior. A patent has identified it as a potent attractant for thrips, particularly the Western flower thrips (Frankliniella occidentalis), a significant agricultural pest. google.com This finding suggests its utility in pest management strategies, such as in lures for monitoring or controlling thrips populations. google.com The research postulates that the electronegative chlorine atom on the pyridine ring may enhance the molecule's binding affinity to relevant receptors in the insect. google.com

Pyridine derivatives, more broadly, are known to possess a wide range of biological activities beneficial for agriculture, including weeding, sterilization, and parasite expulsion. google.com The 2-chloroisonicotinic acid framework, in particular, is noted for its ability to induce disease resistance in plants. google.com

Table 1: Research Findings on this compound as an Insect Attractant

| Target Pest | Compound | Observed Effect | Potential Application | Source |

|---|

Synthesis of Biologically Active Molecules

In medicinal chemistry and pharmaceutical development, this compound is a key starting material for synthesizing more complex, biologically active compounds. The reactivity of the chlorine atom at the 2-position of the pyridine ring allows for various substitution reactions, enabling the construction of diverse molecular architectures.

A primary use of this compound is as a precursor for creating valuable pharmaceutical intermediates. For example, it can be readily reduced to form 2-chloropyridine-4-methanol. google.com This reaction, which uses a reducing agent like sodium borohydride (B1222165) in the presence of a catalyst such as zinc chloride, transforms the ethyl ester group into a primary alcohol while preserving the reactive chloro-substituent. google.com This resulting intermediate, 2-chloropyridine-4-methanol, can then undergo further reactions, such as amination, to create other important building blocks like 2-aminopyridine-4-methanol, expanding its utility in drug synthesis. google.com

The pyridine and pyrimidine (B1678525) scaffolds, often containing halogen substituents, are central to many protein kinase inhibitors, a class of drugs widely used in cancer therapy. google.commdpi.com While specific syntheses may vary, the fundamental role of intermediates like this compound is to provide the core heterocyclic structure upon which the final, complex drug molecule is built. Its close analog, mthis compound, has been used in the multi-step synthesis of a pharmaceutical compound in collaboration with a major pharmaceutical company, highlighting the industrial relevance of this class of intermediates. researchgate.net

The development of such complex molecules underscores the importance of versatile starting materials like this compound in the life science industry for research, development, and production of novel therapeutics. sigmaaldrich.com

Environmental Fate and Chemical Pathways of Halogenated Pyridine Compounds

Degradation Processes

The degradation of halogenated pyridines in the environment involves several key abiotic and biotic pathways, including biodegradation, photolysis, hydrolysis, and oxidation. tandfonline.com The presence and position of the halogen substituent, along with other functional groups like the ethyl ester in Ethyl 2-chloroisonicotinate, significantly influence the rate and products of these degradation reactions. tandfonline.comresearchgate.net

The susceptibility of pyridine (B92270) derivatives to microbial degradation is highly variable. researchgate.net While the unsubstituted pyridine ring is readily degraded in soil by numerous microorganisms, modifications to the ring structure can dramatically alter its biodegradability. tandfonline.comresearchgate.net Bacteria have been shown to degrade many simple pyridine derivatives, particularly through pathways involving hydroxylated intermediates. tandfonline.comugr.es In many cases, the initial hydroxylation step incorporates an oxygen atom derived from water. tandfonline.com

Photolysis, or degradation by light, is a significant abiotic process for many pyridine derivatives. tandfonline.com Studies on related 2-halogenated pyridines demonstrate that they undergo rapid photolytic destruction when exposed to ultraviolet irradiation. nih.gov The process for compounds like 2-chloropyridine (B119429) generally follows pseudo-first-order kinetics. nih.govresearchgate.net

A primary pathway in the photolysis of 2-chloropyridine is the cleavage of the carbon-chlorine bond (dehalogenation) to form 2-hydroxypyridine (B17775) as a major intermediate. nih.gov This intermediate can be further degraded to other products. researchgate.net The rate of photolytic removal of these compounds is often not significantly affected by pH or aeration. nih.gov Given its structure, this compound is expected to be susceptible to similar photolytic degradation pathways, primarily involving the cleavage of the C-Cl bond.

Hydrolysis can be a key degradation pathway for compounds containing susceptible functional groups. For this compound, two sites are relevant: the carbon-chlorine bond and the ethyl ester group.

The carbon-chlorine bond in chloropyridines is generally stable and resistant to simple hydrolysis, but cleavage can be achieved during photolysis. nih.gov The ethyl ester group, however, is known to be susceptible to hydrolysis. vulcanchem.com This reaction, which would convert the ester to the corresponding carboxylic acid (2-chloroisonicotinic acid), can be mediated by various conditions, including the presence of lithium salts or changes in pH. researchgate.net The prominence of hydrolytic degradation pathways for the ester functional group has been noted in related chemical synthesis studies. dur.ac.uk

Oxidation processes, particularly advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals, are effective in degrading recalcitrant organic compounds, including chloropyridines. ugr.es Heterogeneous photocatalysis using titanium dioxide (TiO₂) has been shown to achieve complete mineralization of chloropyridines to carbon dioxide, water, chloride, ammonia, and nitrate. researchgate.netugr.es The degradation of the pyridine moiety itself often occurs in the presence of such catalysts. researchgate.net In natural systems, oxidative pathways are central to the biodegradation of many pyridine compounds, typically proceeding through hydroxylated intermediates. tandfonline.com

Hydrolysis

Mobility and Distribution in Environmental Compartments

The mobility of a chemical in the environment determines its distribution between soil, water, and air, and its potential to leach into groundwater. chemsafetypro.com This is largely governed by its adsorption and desorption characteristics in soil.

| Koc (mL/g or L/kg) | Mobility Class (McCall) | Mobility Class (FAO/US EPA) |

|---|---|---|

| <10 - 50 | Very High | Highly Mobile (<10) |

| 50 - 150 | High | Mobile (10-100) |

| 150 - 500 | Medium | Moderately Mobile (100-1,000) |

| 500 - 2,000 | Low | Slightly Mobile (1,000-10,000) |

| 2,000 - 5,000 | Slight | |

| >5,000 | Immobile | Hardly Mobile / Immobile (>10,000) |

Studies on the herbicide chlorimuron (B1205186) ethyl, which also contains a substituted pyridine ring, provide insight into potential sorption behavior. Research showed that its Freundlich sorption coefficient (Kf) was significantly higher in plant residues like hairy vetch and rye than in soil itself, indicating that surface residues can intercept and retain the chemical. usda.gov The sorption to soil was nearly linear, and a significant portion of the sorbed chemical could be desorbed with a calcium chloride solution. usda.gov

| Material | Freundlich Sorption Coefficient (Kf) |

|---|---|

| Hairy Vetch Residue | 6.33 |

| Rye Residue | 3.95 |

| Soil (No Cover Crop) | 0.81 - 1.03 |

The adsorption of halogenated organic compounds can also be influenced by the presence of organic matter like humic and fulvic acids in the soil-water system. rsc.org Without a measured Koc value for this compound, its mobility remains unclassified.

Water Solubility and Leaching

Specific experimental data on the water solubility of this compound is not extensively detailed in the reviewed literature. However, its physical properties can provide an indication of its likely behavior in aqueous environments.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₂ | echemi.com |

| Molecular Weight | 185.61 g/mol | echemi.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Density | 1.2±0.1 g/cm³ | echemi.com |